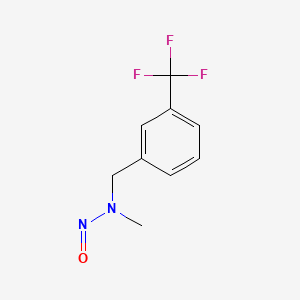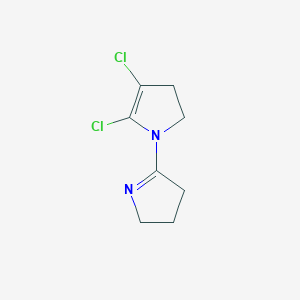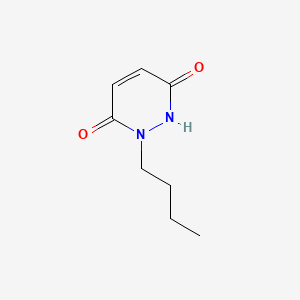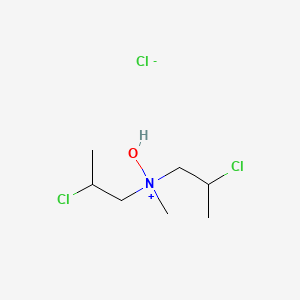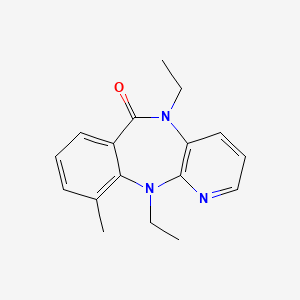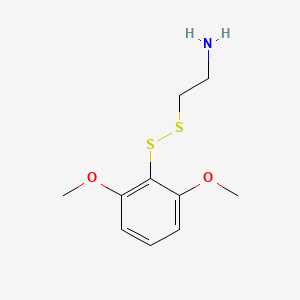
2-((2,6-Dimethoxyphenyl)dithio)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,6-Dimethoxyphenyl)dithio)ethanamine is an organic compound with the molecular formula C10H15NO2S2 It is characterized by the presence of a disulfide bond linking a 2,6-dimethoxyphenyl group to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxyphenyl)dithio)ethanamine typically involves the reaction of 2,6-dimethoxythiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disulfide bond. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,6-Dimethoxyphenyl)dithio)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-((2,6-Dimethoxyphenyl)dithio)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role
Propriétés
Numéro CAS |
5378-67-6 |
|---|---|
Formule moléculaire |
C10H15NO2S2 |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
2-[(2,6-dimethoxyphenyl)disulfanyl]ethanamine |
InChI |
InChI=1S/C10H15NO2S2/c1-12-8-4-3-5-9(13-2)10(8)15-14-7-6-11/h3-5H,6-7,11H2,1-2H3 |
Clé InChI |
KFLPHNVAGLYMJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)SSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



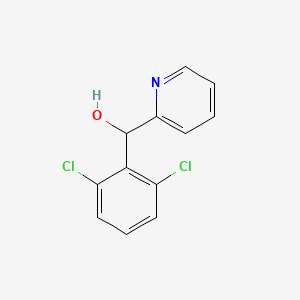
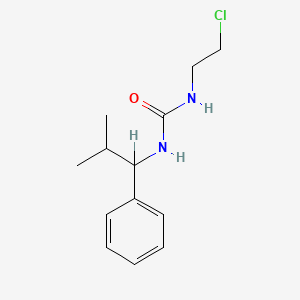
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
